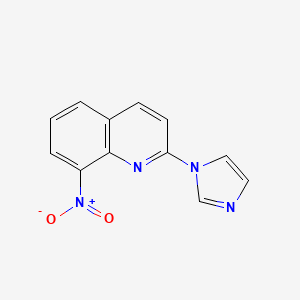

2-(1H-Imidazol-1-yl)-8-nitroquinoline

Description

Properties

IUPAC Name |

2-imidazol-1-yl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)10-3-1-2-9-4-5-11(14-12(9)10)15-7-6-13-8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMJXXGOLLYBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287054 | |

| Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330663-15-5 | |

| Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330663-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations for 2 1h Imidazol 1 Yl 8 Nitroquinoline

Convergent and Divergent Synthetic Strategies

The construction of 2-(1H-Imidazol-1-yl)-8-nitroquinoline can be approached through either convergent or divergent synthetic pathways. A convergent approach would involve the synthesis of the 8-nitroquinoline (B147351) and imidazole (B134444) fragments separately, followed by their coupling in a late-stage key reaction. A divergent strategy might involve building the imidazole ring onto a pre-existing 2-amino-8-nitroquinoline scaffold, or functionalizing a pre-formed 2-(1H-imidazol-1-yl)quinoline. For the purpose of this discussion, we will focus on a convergent strategy which offers greater flexibility and is more common for this type of molecular architecture.

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. amazonaws.comnumberanalytics.comresearchgate.net The primary disconnection for this compound is the C-N bond between the C2 position of the quinoline (B57606) ring and the N1 position of the imidazole ring. This disconnection is strategically sound as it corresponds to well-established C-N bond-forming reactions. amazonaws.com

This retrosynthetic disconnection leads to two key synthons: an electrophilic 8-nitroquinoline unit activated at the C2 position and a nucleophilic imidazole anion. The corresponding synthetic equivalents would be a 2-halo-8-nitroquinoline (where X = Cl, Br, I) or another derivative with a suitable leaving group at the C2 position, and imidazole itself.

Strategic Selection of Starting Materials and Building Blocks

The success of the synthesis hinges on the availability and preparation of the key building blocks.

8-Nitroquinoline Scaffold : The synthesis of the 8-nitroquinoline core is a critical first step. Quinoline can be nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com Separation of these isomers is crucial and can be achieved through fractional crystallization of their salts. google.com Alternatively, a more regioselective synthesis of 8-nitroquinoline might be desired. For instance, the Skraup synthesis, a classic method for quinoline synthesis, could be adapted using 2-nitroaniline (B44862) as a starting material to directly yield 8-nitroquinoline. nih.gov

Activation of the C2 Position : To facilitate the coupling with imidazole, the C2 position of the 8-nitroquinoline ring must be functionalized with a good leaving group. A common strategy is the halogenation of the quinoline N-oxide followed by deoxygenation, or direct halogenation of the quinoline ring under specific conditions. For example, 2-chloro-8-nitroquinoline (B1580705) can be prepared from 8-nitroquinoline.

Imidazole : Imidazole is a commercially available and inexpensive starting material.

Carbon-Nitrogen Bond Formation at the C2 Position of the Quinoline Ring

The key step in the synthesis of this compound is the formation of the C-N bond between the quinoline and imidazole rings. The presence of the electron-withdrawing nitro group at the C8 position activates the quinoline ring, particularly the C2 and C4 positions, towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Routes with Imidazole

Nucleophilic aromatic substitution (SNAr) is a plausible and direct method for the synthesis of the target compound. rsc.orglibretexts.org In this reaction, the nucleophilic imidazole attacks the electron-deficient C2 position of a 2-halo-8-nitroquinoline, displacing the halide. libretexts.org The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group. libretexts.orgsemanticscholar.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH).

Table 1: Representative Conditions for SNAr Reaction

| Quinoline Substrate | Nucleophile | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2-Chloro-8-nitroquinoline | Imidazole | K2CO3 | DMF | 80-120 |

This is an interactive data table. You can sort and filter the data.

The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, 2-fluoro-8-nitroquinoline would be the most reactive substrate, allowing for milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Variations)

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr, often with broader substrate scope and milder reaction conditions. researchgate.net

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. youtube.com In a typical Ullmann reaction, a 2-halo-8-nitroquinoline would be coupled with imidazole in the presence of a copper catalyst, often in stoichiometric amounts, and a base at high temperatures. Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts (e.g., CuI, Cu2O) with the aid of ligands to facilitate the reaction at lower temperatures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of a 2-halo-8-nitroquinoline with imidazole using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgscienceopen.com The choice of ligand is crucial for the success of the reaction and can significantly impact the reaction efficiency and substrate scope. organic-chemistry.org

Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI or Cu2O | (e.g., 1,10-phenanthroline) | K2CO3 or Cs2CO3 | DMF or Dioxane | 100-160 |

This is an interactive data table. You can sort and filter the data.

The development of sophisticated ligands has been instrumental in the advancement of both copper- and palladium-catalyzed C-N coupling reactions. rsc.org

For copper catalysis , ligands such as 1,10-phenanthroline (B135089) and its derivatives have been shown to accelerate the Ullmann reaction, allowing for lower reaction temperatures and catalyst loadings. These ligands stabilize the copper center and facilitate the reductive elimination step.

In palladium catalysis , the design of bulky and electron-rich phosphine ligands has been a major breakthrough for the Buchwald-Hartwig amination. wikipedia.org Ligands like Xantphos, with its wide bite angle, and biarylphosphine ligands, such as SPhos and XPhos, are highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can be critical when dealing with challenging substrates, such as heteroaromatic halides and N-heterocyclic nucleophiles like imidazole. The quinoline nitrogen itself can act as a ligand, potentially influencing the catalytic cycle. researchgate.net

Reaction Condition Optimization (Solvent, Temperature, Base)

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, particularly for the key nucleophilic aromatic substitution (SNAr) step between a 2-halo-8-nitroquinoline and imidazole. The choice of solvent, temperature, and base significantly influences the reaction rate and outcome.

Solvent: The selection of a suitable solvent is paramount. Aprotic polar solvents are generally favored for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly employed. The polarity of the solvent can stabilize the charged Meisenheimer complex intermediate, which is often the rate-determining step in SNAr reactions.

Temperature: Reaction temperature directly impacts the reaction kinetics. While higher temperatures generally accelerate the reaction, they can also lead to the formation of undesired byproducts through decomposition or side reactions. For the synthesis of imidazolyl-quinolines, temperatures ranging from room temperature to reflux conditions are explored. Optimization studies often reveal an ideal temperature that provides a good balance between reaction time and product yield. For instance, in related syntheses of substituted imidazoles, moving from room temperature to reflux in ethanol (B145695) has been shown to dramatically increase product yield.

Base: A base is often required to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or strong hydride bases like sodium hydride (NaH). The strength of the base must be carefully chosen. A base that is too strong might lead to unwanted side reactions with the quinoline ring system, while a base that is too weak may not sufficiently activate the imidazole for the nucleophilic attack. The use of the sodium salt of the azole nucleophile can also be an effective strategy. researchgate.net

The interplay of these three parameters is crucial. An optimized protocol might involve reacting 2-chloro-8-nitroquinoline with imidazole and potassium carbonate in DMF at a moderately elevated temperature (e.g., 80-100 °C) to achieve a high yield of the desired product.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 25 | 15 |

| 2 | Acetonitrile | K₂CO₃ | 80 | 45 |

| 3 | THF | NaH | 65 | 60 |

| 4 | DMF | K₂CO₃ | 80 | 85 |

| 5 | DMF | Cs₂CO₃ | 80 | 92 |

| 6 | DMSO | K₂CO₃ | 100 | 88 (with minor decomposition) |

Microwave-Assisted and Sonochemical Synthesis Enhancements

To overcome the limitations of conventional heating, such as long reaction times and potential for byproduct formation, alternative energy sources like microwave (MW) irradiation and ultrasound (sonochemistry) have been successfully applied to the synthesis of heterocyclic compounds, including quinoline and imidazole derivatives. nih.govrsc.orgresearchgate.netmdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave heating accelerates chemical reactions by direct interaction of the electromagnetic field with polar molecules in the reaction mixture. nih.gov This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity. nih.govnih.gov For the synthesis of this compound, a microwave-assisted SNAr reaction could be performed in a sealed vessel using a solvent like DMF or under solvent-free conditions, significantly enhancing the efficiency of the process.

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. mdpi.com This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. rsc.orgmdpi.com Ultrasound irradiation can promote the N-alkylation of imidazoles and other heterocyclic syntheses, often under milder conditions and with shorter reaction times compared to conventional methods. rsc.org This technique represents a green chemistry approach, notable for its energy efficiency and potential to improve reaction outcomes. rsc.org

Introduction and Regioselective Placement of the Nitro Group at C8

The introduction of a nitro group at the C8 position of the quinoline ring is a key transformation. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the quinoline nucleus and any existing substituents.

Electrophilic Aromatic Nitration Strategies

The most common method for nitrating quinoline is treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uop.edu.pk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Under these strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonation deactivates the entire heterocyclic system towards electrophilic attack, making the reaction conditions more vigorous than those required for benzene (B151609). stackexchange.com The positive charge on the nitrogen atom strongly deactivates the pyridine (B92270) ring (positions 2, 3, 4), directing the electrophilic attack to the carbocyclic (benzene) ring. stackexchange.com Consequently, nitration of quinoline predominantly yields a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pkstackexchange.com

If the starting material is 2-(1H-imidazol-1-yl)quinoline, the imidazolyl group, being electron-withdrawing, would further deactivate the pyridine ring. The nitration would still be expected to occur on the benzene ring, leading to a mixture of the 5-nitro and 8-nitro isomers. The precise ratio can be influenced by steric hindrance and subtle electronic effects.

Alternative Nitration Reagents and Conditions

While mixed acid is the classical reagent, concerns over its corrosive nature and lack of selectivity in some cases have led to the exploration of alternative nitrating agents.

Acetyl nitrate (B79036): This reagent can be generated in situ from nitric acid and acetic anhydride (B1165640) and can sometimes offer different regioselectivity or milder reaction conditions.

Metal Nitrates: Various metal nitrates, such as bismuth subnitrate in combination with thionyl chloride, have been developed as mild and selective nitrating agents for aromatic compounds. nih.gov These systems can avoid the highly acidic conditions of mixed acid.

Radical Nitration: Recent advances have demonstrated novel strategies for nitration via radical pathways. Reagents like tert-butyl nitrite (B80452) (TBN) can serve as an electrophilic NO₂ radical source, enabling nitration under non-acidic conditions. acs.orgacs.orgrsc.org This approach has been used for the meta-nitration of pyridines and quinolines through a dearomatization-rearomatization strategy. acs.orgacs.org

Reactive Nitrogen Oxygen Species (RNOS): Species such as peroxynitrite (ONOO⁻) or a combination of nitrite (NO₂⁻) and hypochlorous acid (HOCl) can generate nitrogen dioxide radicals capable of nitrating heterocyclic systems. nih.gov

Control of Regioselectivity and Diastereoselectivity (if applicable)

Controlling the regioselectivity to favor the 8-nitro isomer over the 5-nitro isomer is a significant synthetic challenge. The 5- and 8-positions are electronically similar, often leading to product mixtures that are difficult to separate. uop.edu.pkstackexchange.com

Several factors can influence the 5-/8-nitro isomer ratio:

Reaction Temperature: The ratio of isomers can be temperature-dependent, and careful optimization is required.

Acidity of the Medium: The degree of protonation and the nature of the reactive species can change with the acidity of the reaction medium, thereby influencing the position of attack. Studies on quinoline 1-oxide have shown that increasing acidity can favor nitration at the 5-position over the 8-position. elsevierpure.com

Directing Groups: The presence of a substituent on the quinoline ring prior to nitration can steer the incoming nitro group. For instance, a hydroxyl group at C8 would be strongly activating and ortho-, para-directing, but would not be suitable for achieving 8-nitration. The steric bulk of a pre-existing group at C2, such as the imidazolyl group, may subtly influence the preference for the less hindered C5 position versus the C8 position, which is peri to the C1-N bond.

Diastereoselectivity is not applicable in this specific nitration reaction as no new chiral centers are formed.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining material of high purity. A combination of techniques is typically employed.

Extraction: Following the reaction, a standard workup procedure often involves neutralizing the reaction mixture and performing a liquid-liquid extraction. The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane), which is then washed with water or brine to remove inorganic salts and water-soluble impurities. masterorganicchemistry.com

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. masterorganicchemistry.comrochester.edu The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. masterorganicchemistry.com For the separation of 5- and 8-nitroquinoline isomers, fractional crystallization can be effective, sometimes exploiting differences in the solubility of their salts (e.g., hydrohalides). google.com

pH Adjustment: The basic nitrogen atom of the quinoline ring allows for purification strategies based on pH adjustment. The nitroquinoline isomers can be precipitated from acidic solutions by carefully increasing the pH. It has been shown that 8-nitroquinoline can be selectively precipitated from a solution containing a mixture of 5- and 8-nitroquinoline hydrohalides by controlling the pH. google.com

Chromatography: Column chromatography is one of the most versatile and widely used purification methods in organic synthesis. rochester.edu The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. This technique is highly effective for separating isomers with different polarities, such as the 5-nitro and 8-nitro derivatives.

Chromatographic Methodologies (Column Chromatography, Flash Chromatography)

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and any residual catalyst. Column chromatography and flash chromatography are the most commonly employed techniques for this purpose.

Column Chromatography: This technique is widely used for the purification of nitro-substituted quinolines. A glass column is packed with a stationary phase, typically silica gel (60-120 mesh). The choice of the mobile phase is critical for achieving good separation. A gradient elution system is often preferred, starting with a non-polar solvent and gradually increasing the polarity. For compounds of intermediate polarity like this compound, a mixture of hexane (B92381) and ethyl acetate is a common choice. The separation is monitored by collecting fractions and analyzing them by TLC.

Flash Chromatography: As a faster alternative to traditional column chromatography, flash chromatography utilizes a positive pressure to force the mobile phase through the column, which is packed with a smaller particle size silica gel (e.g., 230-400 mesh). This results in a more rapid and efficient separation. The solvent systems used are similar to those in conventional column chromatography. For the purification of this compound, a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate) would likely provide good resolution.

| Technique | Stationary Phase | Typical Mobile Phase System | Key Advantages |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate (gradient) | Cost-effective, suitable for large scale |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (gradient) | Fast, high resolution, requires smaller solvent volumes |

Recrystallization and Co-crystallization Strategies

Recrystallization: Following chromatographic purification, recrystallization can be employed to obtain highly pure crystalline this compound. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For nitroaromatic compounds, solvents like ethanol, methanol, or mixtures such as dichloromethane/hexane are often effective. For 8-nitroquinoline itself, recrystallization from a dichloromethane-hexane mixture has been reported to yield suitable crystals. researchgate.net A similar solvent system could be a good starting point for its imidazolyl derivative. The process involves dissolving the compound in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals.

Co-crystallization: This strategy involves the crystallization of the target compound with a second molecule (a co-former) in a specific stoichiometric ratio. Co-crystals can exhibit modified physicochemical properties, such as solubility and stability. For this compound, potential co-formers could be molecules capable of forming hydrogen bonds with the imidazole or nitro groups, such as carboxylic acids or other nitrogen-containing heterocycles. The selection of a suitable co-former and crystallization solvent often requires experimental screening.

| Strategy | Typical Solvents/Co-formers | Objective |

| Recrystallization | Ethanol, Methanol, Dichloromethane/Hexane | High purity crystalline product |

| Co-crystallization | Carboxylic acids, Heterocyclic compounds | Modification of physicochemical properties |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled analogues of this compound is essential for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry.

Deuterium (B1214612) Labeling: Site-specific deuterium labeling on the quinoline ring can be achieved through various methods. One approach involves the deuterolysis of a corresponding bromo-substituted precursor. For instance, to introduce deuterium at the 5-position, 5-bromo-2-(1H-imidazol-1-yl)-8-nitroquinoline could be treated with a deuterium source, such as deuterium gas (D₂) or sodium borodeuteride (NaBD₄), in the presence of a palladium catalyst. Alternatively, acid-catalyzed hydrogen-deuterium exchange can be used to label specific positions on the quinoline ring.

Isotopic Labeling (¹⁵N): For mechanistic studies involving the imidazole moiety or the nitro group, ¹⁵N labeling is highly informative. The synthesis of a ¹⁵N-labeled analogue could start from ¹⁵N-labeled imidazole. Commercially available ¹⁵N-labeled ammonium (B1175870) chloride can be used in the synthesis of [¹⁵N₂]imidazole. nih.gov This labeled imidazole can then be reacted with 2-chloro-8-nitroquinoline as described in the synthetic methodology section to yield 2-(1H-[¹⁵N₂]imidazol-1-yl)-8-nitroquinoline. Similarly, the nitro group could be introduced using a ¹⁵N-labeled nitrating agent, such as K¹⁵NO₃/H₂SO₄, in the initial nitration step of quinoline.

| Labeling Strategy | Precursor/Reagent | Target Labeled Position | Application |

| Deuteration | 5-Bromo-2-(1H-imidazol-1-yl)-8-nitroquinoline + NaBD₄/Pd | Quinoline-5-d | Mechanistic studies, metabolic fate |

| ¹⁵N Labeling | [¹⁵N₂]Imidazole | Imidazole nitrogen atoms | Elucidation of reaction mechanisms |

| ¹⁵N Labeling | K¹⁵NO₃/H₂SO₄ | Nitro group nitrogen | Mechanistic studies of reactions involving the nitro group |

Spectroscopic and Diffraction Based Structural Elucidation of 2 1h Imidazol 1 Yl 8 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in 2-(1H-imidazol-1-yl)-8-nitroquinoline.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicities

The ¹H NMR spectrum would be expected to show distinct signals for each of the nine protons in the molecule. The protons on the quinoline (B57606) and imidazole (B134444) rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nitro group and the electronic effects of the imidazole ring. Multiplicities (singlet, doublet, triplet, etc.) would arise from spin-spin coupling between adjacent protons, providing information about the substitution pattern.

The ¹³C NMR spectrum would display signals for each of the 12 carbon atoms. The chemical shifts of the carbons in the quinoline ring would be affected by the position of the nitro group and the imidazole substituent. Carbons directly attached to nitrogen or in the vicinity of the nitro group would be expected to have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3 | 7.85 | d | 115.2 |

| 4 | 8.50 | d | 136.8 |

| 5 | 7.60 | t | 122.5 |

| 6 | 7.90 | d | 128.9 |

| 7 | 8.10 | d | 124.3 |

| 2' | 8.30 | s | 138.1 |

| 4' | 7.50 | t | 121.7 |

| 5' | 7.70 | t | 130.4 |

| C2 | - | - | 152.6 |

| C4a | - | - | 148.3 |

| C8 | - | - | 149.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To definitively assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the quinoline and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the quinoline and imidazole rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the preferred conformation of the molecule, particularly the relative orientation of the two heterocyclic rings.

Dynamic NMR for Rotational Barriers and Conformational Exchange (if observable)

It is possible that rotation around the single bond connecting the quinoline and imidazole rings could be restricted. If this rotational barrier is significant, it could lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. Variable temperature NMR experiments could be used to study this dynamic process and calculate the energy barrier to rotation. However, without experimental data, it is not possible to confirm if such a dynamic process would be observable for this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement would allow for the unambiguous confirmation of its elemental composition (C₁₂H₈N₄O₂).

Table 2: Predicted HRMS Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would likely involve characteristic losses of the nitro group (NO₂), as well as cleavages of the imidazole and quinoline rings. Analysis of these fragmentation pathways would provide further confirmation of the proposed structure. For instance, fragmentation of prazoles, which contain imidazole rings, often involves cleavage near the linker between the heterocyclic rings. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound. ksu.edu.sa These complementary methods provide a detailed "fingerprint" of the molecule's vibrational modes. ksu.edu.sa

Characteristic Vibrations of Nitro and Imidazole Moieties

The IR and Raman spectra of this compound are distinguished by the characteristic vibrations of its constituent nitro and imidazole functionalities.

The nitro group (NO₂) exhibits strong and readily identifiable absorption bands in the IR spectrum. spectroscopyonline.com The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) is observed between 1360-1290 cm⁻¹. orgchemboulder.com In aromatic nitro compounds, these bands are particularly intense due to the significant change in dipole moment during vibration. spectroscopyonline.com A medium intensity peak corresponding to the NO₂ scissoring vibration can also be found around 890-835 cm⁻¹. spectroscopyonline.com In Raman spectra, the symmetric stretching vibration of the nitro group often produces a relatively intense line. researchgate.net

The imidazole ring presents a more complex vibrational pattern. The C-H stretching vibrations of the imidazole moiety are typically weak and can be observed around 3162 cm⁻¹. researchgate.net The ring stretching vibrations, involving C=C and C=N bonds, give rise to peaks in the region of 1500-1620 cm⁻¹ and around 1558 cm⁻¹. researchgate.net C-N stretching vibrations within the imidazole ring are also prominent, with asymmetric and symmetric modes appearing at different frequencies. niscpr.res.in For instance, a C=N stretching vibration has been noted at 1570 cm⁻¹. researchgate.net Other characteristic vibrations include in-plane and out-of-plane bending of the imidazolium (B1220033) ring, which can be found at lower wavenumbers. researchgate.net

| functions Functional Group | waves Vibrational Mode | wb_sunny IR Frequency Range (cm⁻¹) | scatter_plot Raman Frequency Range (cm⁻¹) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | - |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | Relatively Intense |

| Nitro (NO₂) | Scissoring | 890-835 | - |

| Imidazole | C-H Stretch | ~3162 | - |

| Imidazole | Ring Stretch (C=C, C=N) | 1500-1620 | - |

| Imidazole | C=N Stretch | ~1570 | - |

Hydrogen Bonding Interactions from Vibrational Spectra

The presence of hydrogen bonding can significantly influence the vibrational spectra of molecules. quora.com In the case of this compound, intermolecular or intramolecular hydrogen bonds can perturb the vibrational frequencies of the groups involved. researchgate.net The formation of a hydrogen bond typically leads to a broadening and a shift to lower frequency (red shift) of the stretching vibration of the proton donor group (e.g., O-H or N-H). quora.comyoutube.com

For nitro compounds, hydrogen bonding interactions, such as C-H···O(nitro), can cause slight perturbations in the vibrational frequencies of the nitro group. researchgate.net These interactions can lead to a slight decrease in the bond orders of the N-O and C-H bonds involved, which is reflected in their vibrational spectra. researchgate.net By analyzing shifts in the characteristic vibrational bands of the imidazole and nitro groups upon changes in concentration or solvent, the nature and extent of hydrogen bonding in this compound can be inferred. quora.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.net This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π→π* and n→π* electronic transitions within its aromatic and heteroaromatic rings. The quinoline and nitro-substituted rings, as well as the imidazole ring, act as chromophores. The specific wavelengths of maximum absorption (λₘₐₓ) and their corresponding molar extinction coefficients (ε) are key parameters obtained from the spectrum. These values are dependent on the electronic structure of the molecule and the probability of the corresponding electronic transitions. researchgate.net

| grain Transition Type | waves Typical λₘₐₓ Range (nm) | opacity Molar Extinction Coefficient (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π→π | 200-400 | 1,000 - 50,000 |

| n→π | 300-500 | 10 - 1,000 |

Influence of Solvent Polarity on Electronic Spectra

The polarity of the solvent can significantly impact the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. ijcce.ac.ir The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule. researchgate.net

For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths) because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. researchgate.net Conversely, for n→π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths). This is because the non-bonding electrons in the ground state can interact with protic solvents through hydrogen bonding, lowering the energy of the ground state. researchgate.net Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can therefore provide valuable information about the nature of its electronic transitions. semanticscholar.org

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information about bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the molecular structure of this compound.

The analysis would reveal the relative orientations of the imidazole and nitroquinoline ring systems. For instance, in related structures, the dihedral angle between the imidazole and a substituted phenyl ring can vary. nih.gov Crystallographic data for similar nitro-imidazole derivatives have shown that the nitro group can be tilted with respect to the imidazole ring. nih.gov The crystal packing is also elucidated, revealing intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture in the solid state. researchgate.net These interactions are crucial for understanding the physical properties of the compound.

| category Parameter | info Information Provided |

|---|---|

| Crystal System | Symmetry and unit cell dimensions |

| Space Group | Symmetry elements within the unit cell |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking |

Based on a comprehensive search of available scientific literature and crystallographic databases, the specific structural data required to generate an article on the “” is not publicly available.

No published single-crystal X-ray diffraction studies for the compound “this compound” could be located. As a result, essential information for the requested article, including:

Crystallization Conditions and Crystal Quality Assessment

Crystal System, Space Group, and Unit Cell Parameters

Detailed Bond Lengths, Bond Angles, and Torsion Angles

Analysis of Intermolecular Interactions and Crystal Packing

cannot be provided at this time. This information is contingent upon experimental determination through techniques such as single-crystal X-ray crystallography, and the corresponding findings have not been reported in accessible peer-reviewed journals or databases. While data exists for related fragments like 8-nitroquinoline (B147351) and for other 2-substituted-8-nitroquinoline derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Computational Chemistry and Quantum Mechanical Analysis of 2 1h Imidazol 1 Yl 8 Nitroquinoline

Ground State Electronic Structure and Molecular Geometry Calculations

Computational chemistry provides powerful tools to predict the three-dimensional arrangement of atoms in a molecule and its electronic properties. For a molecule like 2-(1H-Imidazol-1-yl)-8-nitroquinoline, these methods can elucidate the most stable spatial orientations and the distribution of electrons, which are fundamental to understanding its reactivity and potential applications.

Density Functional Theory (DFT) Optimizations for Stable Conformations

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry of molecules. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, known as the ground state. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the imidazole (B134444) and quinoline (B57606) rings.

A computational scan of the potential energy surface by systematically rotating this dihedral angle would reveal the most stable conformation. It is anticipated that the planar or near-planar arrangement of the two ring systems would be energetically favorable due to the extension of the π-conjugated system, which enhances electronic stability. The presence of the nitro group at the 8-position of the quinoline ring can induce some steric hindrance, potentially causing a slight twist from perfect planarity in the lowest energy conformer.

Basis Set Selection and Functional Comparison (e.g., B3LYP, PBE0)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals.

Commonly used hybrid functionals for such organic molecules include B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and PBE0 (Perdew–Burke–Ernzerhof). B3LYP is known for its efficiency and good performance for a wide range of organic molecules. PBE0, which includes a different fraction of exact exchange, is often considered more robust for certain electronic property calculations.

A variety of basis sets, such as Pople's 6-31G(d,p) or the more extensive 6-311++G(d,p), would be suitable for this system. The latter includes diffuse functions (++) to better describe loosely bound electrons and polarization functions (d,p) to account for the non-spherical distribution of electron density. A comparative study using different combinations of functionals and basis sets would be necessary to ensure the reliability of the calculated properties. For instance, a study on imidazole alkaloids found the B3LYP/6-311++G(d,p) model to be optimal for describing their properties.

Molecular Orbital Analysis and Electronic Descriptors

The electronic character of a molecule can be described through the analysis of its molecular orbitals and various electronic descriptors derived from them. These analyses provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

For this compound, the HOMO is expected to be distributed over the electron-rich imidazole and quinoline ring systems. The LUMO, on the other hand, is likely to be localized more on the nitroquinoline moiety, particularly the electron-withdrawing nitro group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 3.70 |

Note: The values in this table are hypothetical and serve as an illustration of the expected data from a DFT calculation.

Electrostatic Potential Surfaces (EPS) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole and quinoline rings, due to their high electronegativity and the presence of lone pairs of electrons. The hydrogen atoms of the rings would exhibit positive electrostatic potential. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or chemical reagents.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are reactivity descriptors derived from DFT that provide a more quantitative measure of the local reactivity of different atomic sites in a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one could precisely identify the atoms most likely to participate in different types of chemical reactions. It is anticipated that the nitrogen and oxygen atoms of the nitro group and certain carbon atoms in the quinoline ring would be the primary sites for nucleophilic attack (high f+ values). Conversely, atoms within the imidazole ring and other positions on the quinoline ring would likely be more susceptible to electrophilic attack (high f- values).

Conformational Landscape Exploration and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms and the rotational flexibility of the imidazole and nitro groups relative to the quinoline core are critical to understanding the chemical behavior of this compound. Computational methods offer a powerful lens through which to explore these features.

Torsional Scans and Conformational Analysis

To map the potential energy surface, torsional scans are computationally performed by systematically rotating the dihedral angles that connect the imidazole ring and the nitro group to the quinoline scaffold. These calculations, often utilizing Density Functional Theory (DFT), reveal the energy changes associated with these rotations, allowing for the identification of stable conformers (energy minima) and the transition states that separate them.

For this compound, the key dihedral angles are those around the C2-C(imidazolyl) bond and the C8-N(nitro) bond. The planarity between the imidazole and quinoline rings is a significant factor. A co-planar arrangement would maximize π-orbital overlap, suggesting a degree of electronic conjugation, but may be hindered by steric repulsion between hydrogen atoms on the respective rings. Torsional scans can quantify this energy balance. It is anticipated that the lowest energy conformation will feature a non-planar arrangement to alleviate steric strain, with a specific rotational angle defining the most stable structure. The energy barrier to rotation around this bond provides insight into the molecule's conformational rigidity at room temperature.

Similarly, the orientation of the nitro group at the C8 position is crucial. The rotation around the C8-N bond will be influenced by steric interactions with the hydrogen atom at the C7 position and potential non-bonded interactions with the quinoline ring's nitrogen atom.

Molecular Dynamics Simulations for Dynamic Behavior

While torsional scans map a static energy landscape, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. ijnc.irescholarship.org By simulating the atomic motions based on classical mechanics, MD can reveal how the molecule explores different conformations in a solution or biological environment. ijnc.irescholarship.org

Spectroscopic Property Prediction from Theoretical Models

Quantum mechanical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model and interpretation of the experimental spectra.

NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.govnih.gov Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.com

Table 1: Predicted 1H NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 7.85 |

| H-4 | 8.50 |

| H-5 | 7.95 |

| H-6 | 7.60 |

| H-7 | 8.20 |

| H-2' | 8.10 |

| H-4' | 7.40 |

| H-5' | 7.30 |

UV-Vis Absorption Spectra and Transition State Calculations

Theoretical methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculated absorption maxima (λmax) and oscillator strengths correspond to the peaks observed in an experimental UV-Vis spectrum.

For this compound, the UV-Vis spectrum is expected to be characterized by π-π* transitions within the aromatic quinoline and imidazole systems, as well as n-π* transitions involving the nitrogen lone pairs and the nitro group. The extent of conjugation between the quinoline and imidazole rings, as determined by the torsional angle, will significantly influence the position of the absorption bands. A more planar conformation would likely lead to a red-shift (longer wavelength) of the main absorption bands due to a smaller HOMO-LUMO energy gap.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Note: These are hypothetical values for illustrative purposes.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 350 | 0.25 |

| S0 → S2 | 280 | 0.40 |

| S0 → S3 | 250 | 0.15 |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.netnih.gov These theoretical predictions are invaluable for assigning the experimentally observed vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov

For this compound, characteristic vibrational frequencies are expected for the C-H stretching of the aromatic rings, the C=N and C=C stretching vibrations within the quinoline and imidazole rings, and the symmetric and asymmetric stretching of the nitro group (NO2). The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and provide insights into intramolecular interactions.

Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm-1) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Quinoline) | 1620-1580 |

| C=C Stretch (Aromatic) | 1600-1450 |

| NO2 Asymmetric Stretch | 1550-1520 |

| NO2 Symmetric Stretch | 1360-1330 |

| C-N Stretch (Quinoline-Imidazole) | 1300-1250 |

Reactivity Predictions and Mechanistic Insights from Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms at the atomic level. For this compound, computational studies can provide invaluable insights into its chemical behavior, guiding synthetic efforts and the development of potential applications. These theoretical investigations allow for the exploration of reaction pathways and the characterization of transient species, such as transition states, which are often difficult to observe experimentally.

A key aspect of understanding a compound's reactivity is the determination of activation energies (Ea) and the geometry of transition state structures for relevant chemical transformations. In the case of this compound, a plausible model reaction to study computationally is the aromatic nucleophilic substitution (SNAr) at the nitro-bearing C8 position, a common reaction for nitroaromatic compounds. Another relevant process for this heterocyclic system could be its participation in metal-catalyzed cross-coupling reactions, where the imidazole and quinoline moieties can act as ligands.

Theoretical calculations can be employed to model the energy profile of such reactions. For instance, in a hypothetical SNAr reaction with a generic nucleophile (Nu-), the process would proceed through a Meisenheimer complex, a high-energy intermediate. Quantum chemical calculations can map the potential energy surface of this reaction, identifying the transition state leading to the formation of this intermediate and the subsequent transition state for the departure of the nitro group.

The transition state structures are critical points on the potential energy surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. Computational methods can precisely determine the geometry of these fleeting structures, including bond lengths and angles of the forming and breaking bonds. This information is crucial for understanding the steric and electronic factors that govern the reaction rate.

Below is a hypothetical data table summarizing calculated activation energies for a model SNAr reaction of this compound with different nucleophiles, as would be determined by DFT calculations.

| Nucleophile (Nu-) | Solvent (Continuum Model) | Calculated Activation Energy (Ea) in kcal/mol |

| Methoxide (CH₃O⁻) | Dimethyl Sulfoxide (B87167) (DMSO) | 18.5 |

| Hydroxide (OH⁻) | Water | 20.1 |

| Ammonia (NH₃) | Methanol | 25.3 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact reaction were not found in the public domain.

Beyond single reaction steps, computational chemistry allows for the complete elucidation of multi-step reaction pathways and the modeling of complex catalytic cycles. For a molecule like this compound, its potential role as a ligand in catalysis is of significant interest. For example, it could coordinate to a transition metal center, such as palladium or copper, and participate in cross-coupling reactions like the Suzuki or Heck reaction.

Quantum chemical modeling can be used to construct the entire catalytic cycle for such a reaction. This would involve calculating the energies of all intermediates and transition states for each elementary step: oxidative addition, transmetalation (in the case of Suzuki coupling), migratory insertion, and reductive elimination. By mapping the energetics of the entire cycle, the rate-determining step can be identified, which is the step with the highest activation barrier. This knowledge is instrumental in optimizing reaction conditions, such as temperature, solvent, and the nature of the catalyst, to improve reaction efficiency and yield.

For instance, in a hypothetical palladium-catalyzed Suzuki coupling reaction where this compound acts as a bidentate ligand, computational modeling could reveal the preferred coordination mode of the ligand to the palladium center and how this influences the energetics of the catalytic cycle. The model would predict the structures of key intermediates, such as the Pd(0)-ligand complex, the oxidative addition product, and the transmetalation intermediate.

Below is an illustrative table of hypothetical relative free energies for the key intermediates in a model palladium-catalyzed Suzuki reaction involving this compound as a ligand.

| Catalytic Cycle Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Catalyst Activation | [Pd(0)-Ligand Complex] | 0.0 |

| Oxidative Addition | [Oxidative Addition TS] | +15.2 |

| [Pd(II)-Aryl-Halide Complex] | -5.7 | |

| Transmetalation | [Transmetalation TS] | +12.8 |

| [Pd(II)-Aryl-Aryl' Complex] | -10.3 | |

| Reductive Elimination | [Reductive Elimination TS] | +21.5 |

| [Pd(0)-Ligand Complex] + Product | -25.0 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact catalytic cycle were not found in the public domain.

Through such detailed computational investigations, a comprehensive understanding of the reactivity and potential catalytic applications of this compound can be achieved, providing a theoretical framework to guide future experimental work.

Structure Activity Relationship Sar and Ligand Design Principles from a Theoretical Perspective

Molecular Docking and Virtual Screening Studies with Theoretical Targets

Selection of Hypothetical Protein Targets Based on Scaffold Similarity

The identification of potential protein targets for a novel chemical entity is a critical first step in elucidating its mechanism of action. For 2-(1H-imidazol-1-yl)-8-nitroquinoline, the selection of hypothetical protein targets can be guided by the known biological activities of its constituent scaffolds: quinoline (B57606) and imidazole (B134444). Both are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets dergipark.org.tr.

The quinoline moiety is a key component in numerous anticancer and antimalarial drugs dergipark.org.trmdpi.com. Its planar structure allows for intercalation into DNA, and it is a common scaffold in various kinase inhibitors purdue.edunih.gov. The imidazole ring is another versatile pharmacophore present in many clinically used drugs, exhibiting a broad spectrum of activities including anticancer, antifungal, and antiviral properties nih.govnih.gov. The presence of the nitro group at the 8-position of the quinoline ring further suggests potential bioactivity, as nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can be relevant in hypoxic cancer cells or certain pathogens.

Based on these characteristics, a range of hypothetical protein targets can be proposed for this compound. These are summarized in the interactive table below.

| Hypothetical Target Class | Rationale Based on Scaffold Similarity | Potential Therapeutic Area |

| Protein Kinases | The quinoline scaffold is a well-established hinge-binding motif in many kinase inhibitors. The imidazole moiety can form key hydrogen bond interactions within the ATP-binding pocket. | Cancer, Inflammatory Diseases |

| DNA Topoisomerases | The planar polycyclic aromatic system of the quinoline ring can intercalate between DNA base pairs, a mechanism common to topoisomerase poisons. | Cancer |

| Parasitic Enzymes (e.g., Lactate Dehydrogenase, Dihydrofolate Reductase) | Quinoline-based compounds, such as chloroquine, are effective antimalarials. The imidazole moiety is also found in various antiparasitic agents. | Infectious Diseases (e.g., Malaria) |

| Bacterial DNA Gyrase | Quinolone antibiotics function by inhibiting DNA gyrase. The quinoline core of the compound of interest suggests a similar potential. | Bacterial Infections |

| Nitroreductases | The 8-nitro group can be a substrate for nitroreductase enzymes, potentially leading to the generation of cytotoxic reactive nitrogen species. This is a mechanism exploited in some anticancer and antimicrobial strategies. | Cancer, Bacterial Infections |

This selection of hypothetical targets provides a foundation for further computational and experimental validation to determine the specific biological activities of this compound.

Docking Algorithm Selection and Scoring Function Validation

Once a set of hypothetical protein targets is identified, molecular docking is a primary computational tool to predict the binding mode and affinity of a ligand. The reliability of a docking study is highly dependent on the choice of the docking algorithm and the validation of the scoring function for the specific chemical space of the ligand and the protein target.

For the quinoline-imidazole scaffold, a variety of docking algorithms could be employed, each with its own strengths and weaknesses. Commonly used algorithms include those based on genetic algorithms (e.g., AutoDock), Lamarckian genetic algorithms (e.g., AutoDock Vina), and fragment-based incremental construction (e.g., Glide).

The validation of the chosen docking protocol is a critical step to ensure the reliability of the predictions. A standard validation procedure involves:

Redocking of a Co-crystallized Ligand: If a crystal structure of the target protein with a bound ligand similar to the quinoline-imidazole scaffold is available, the docking protocol's ability to reproduce the experimental binding pose is assessed. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated, with a value of less than 2.0 Å generally considered a successful validation mdpi.com.

Cross-Docking: This involves docking a ligand from one crystal structure into a different but related protein structure to assess the robustness of the protocol.

Enrichment Studies: A set of known active compounds and a larger set of decoy molecules are docked into the target protein. A good docking protocol should be able to distinguish the active compounds from the decoys, typically by assigning them better docking scores.

The choice of scoring function is equally important. Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based. For the this compound scaffold, a scoring function that can accurately model the interactions of the aromatic quinoline ring (π-π stacking, hydrophobic interactions), the hydrogen bonding potential of the imidazole nitrogen, and the electrostatic interactions of the nitro group would be ideal.

The following table summarizes some suitable docking programs and their scoring functions for studying the interactions of this compound with its hypothetical targets.

| Docking Program | Algorithm Type | Scoring Function | Considerations for the Quinolone-Imidazole Scaffold |

| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical | Fast and widely used. Generally good at predicting binding poses. The scoring function is a hybrid of empirical and knowledge-based terms. |

| Glide (Schrödinger) | Hierarchical search, incremental construction | Empirical (GlideScore) | Known for its accuracy in pose prediction and scoring. It has different precision modes (HTVS, SP, XP) to balance speed and accuracy. |

| GOLD (CCDC) | Genetic Algorithm | Empirical (GoldScore, ChemScore), Knowledge-based (ASP, PLP) | Highly flexible in terms of ligand and protein sidechain flexibility. Offers multiple scoring functions that can be tested for the specific system. |

| MOE (Chemical Computing Group) | Triangle Matcher, Alpha PMI | Knowledge-based (London dG), Force-field based (Affinity dG) | Provides a comprehensive suite of tools for molecular modeling, including various placement and scoring methods. |

A thorough validation of the selected docking protocol and scoring function is paramount before proceeding to the analysis of binding poses and interaction hotspots.

Analysis of Binding Poses and Interaction Hotspots

Following a validated molecular docking study, the analysis of the predicted binding poses of this compound within the active sites of its hypothetical protein targets can provide valuable insights into its SAR. This analysis focuses on identifying key intermolecular interactions that contribute to binding affinity and selectivity.

For the quinoline-imidazole scaffold, several types of interactions are anticipated to be important:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. These interactions with specific amino acid residues in the protein's active site are often crucial for high-affinity binding.

π-π Stacking: The planar aromatic system of the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The quinoline and imidazole rings also have significant nonpolar surface area, allowing for favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The electron-withdrawing nitro group creates a dipole moment in the molecule, which can lead to favorable electrostatic interactions with charged or polar residues.

By examining the top-ranked docking poses, "interaction hotspots" can be identified. These are regions within the binding site where the ligand forms multiple, favorable interactions with the protein. Understanding these hotspots is key to designing modifications to the this compound scaffold that could enhance its binding affinity.

A hypothetical analysis of the binding pose of this compound in a generic kinase active site is presented in the table below.

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) | Potential for SAR |

| Quinoline Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Leucine, Valine | Modifications to the quinoline ring system could modulate the strength of these interactions. |

| Imidazole Ring | Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine | Substitution on the imidazole ring could influence its hydrogen bonding capabilities. |

| Nitro Group | Hydrogen Bonding, Electrostatic | Arginine, Lysine, Asparagine, Glutamine | The position and nature of the electron-withdrawing group could be varied to optimize electrostatic interactions. |

This detailed analysis of binding poses and interaction hotspots provides a rational basis for the subsequent stages of ligand design, including fragment-based and de novo design approaches.

Fragment-Based Design Approaches Applied to the Quinolone-Imidazole Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein, and then growing or linking these fragments to create more potent molecules springernature.comnih.gov. The quinoline-imidazole scaffold of this compound is well-suited for a fragment-based design approach.

The core scaffold can be deconstructed into its constituent fragments: the quinoline ring, the imidazole ring, and the nitro group. Each of these fragments can be considered as a starting point for exploring interactions within a target's binding site.

A hypothetical fragment-based design strategy for a kinase inhibitor based on the quinoline-imidazole scaffold could proceed as follows:

Fragment Screening: A library of quinoline-based fragments and another library of imidazole-based fragments would be screened against the target kinase.

Hit Identification: Fragments that show binding, even with low affinity, are identified. For example, a simple quinoline fragment might be found to bind in the adenine region of the ATP-binding site, while an imidazole-containing fragment might form a hydrogen bond with a key residue in a nearby pocket.

Fragment Linking or Growing:

Linking: If the two fragments bind in adjacent pockets, a linker can be designed to connect them, creating a single, higher-affinity molecule. The linkage in this compound is a direct bond between the quinoline and imidazole rings.

Growing: A single fragment hit can be elaborated by adding functional groups that extend into adjacent binding pockets to form additional favorable interactions. For instance, if a 2-aminoquinoline fragment is a hit, the amino group can be functionalized to introduce an imidazole ring.

The following table outlines how different fragments of the this compound scaffold could be utilized in an FBDD approach.

| Core Fragment | Potential as a Starting Point | Possible Growth Vectors | Example of a More Potent Analog |

| Quinoline | Can occupy the hydrophobic adenine pocket of kinases. | Addition of an imidazole at the 2-position to form hydrogen bonds. | 2-(1H-Imidazol-1-yl)quinoline |

| Imidazole | Can form key hydrogen bonds with hinge residues. | Linking to a quinoline scaffold to occupy the adenine pocket. | This compound |

| 8-Nitroquinoline (B147351) | The nitro group can probe for polar interactions in a deeper pocket. | Introduction of an imidazole at the 2-position to enhance hinge binding. | This compound |

This fragment-based approach allows for a more efficient exploration of the chemical space around the quinoline-imidazole scaffold and can lead to the discovery of novel and potent inhibitors.

De Novo Design Strategies for Novel Modulators Based on the Core Structure

De novo design is a computational method that aims to generate novel molecular structures that are predicted to bind to a specific target with high affinity and selectivity. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. The this compound core structure can serve as an excellent starting point or seed for de novo design algorithms.

There are two main strategies for de novo design that can be applied here:

Scaffold Hopping: In this approach, the core quinoline-imidazole scaffold is replaced with a different chemical scaffold that maintains the same spatial arrangement of key interaction features. This can lead to the discovery of novel intellectual property and compounds with improved physicochemical properties. For example, a de novo design program could suggest replacing the quinoline ring with a pyrazolopyrimidine or another heterocyclic system that also presents a similar shape and hydrogen bonding pattern.

Structure Elaboration: Here, the this compound molecule is used as a starting point, and the algorithm suggests modifications to improve its binding affinity. This could involve adding functional groups to unoccupied pockets in the binding site, or replacing existing substituents with ones that form more favorable interactions. For instance, the nitro group at the 8-position could be replaced with other substituents suggested by the algorithm to better fit a specific sub-pocket of the target protein.

The table below illustrates how de novo design strategies could be applied to generate novel modulators based on the this compound core.

| De Novo Design Strategy | Application to the Core Structure | Potential Outcome |

| Scaffold Hopping | The quinoline-imidazole core is used as a template to define the required pharmacophore points. The algorithm then searches for novel scaffolds that can present these pharmacophores in the same 3D orientation. | Identification of novel heterocyclic systems with similar or improved activity and potentially better drug-like properties. |

| Structure Elaboration | The this compound is placed in the active site, and the algorithm explores the surrounding space to suggest additions or modifications that would increase binding affinity. | Generation of a library of virtual compounds with predicted enhanced potency, guiding synthetic efforts. |

By leveraging de novo design strategies, the chemical space around the this compound scaffold can be systematically explored, leading to the rational design of novel and potentially more effective therapeutic agents.

Coordination Chemistry and Metal Complexation Studies of 2 1h Imidazol 1 Yl 8 Nitroquinoline As a Ligand

Ligand Field Properties and Potential Binding Sites

The coordination behavior of 2-(1H-imidazol-1-yl)-8-nitroquinoline is expected to be rich and varied, owing to the presence of multiple potential donor atoms. The primary binding sites are anticipated to be the nitrogen atoms of the quinoline (B57606) and imidazole (B134444) rings, with the possibility of the oxygen atoms of the nitro group also participating in coordination under certain conditions.

Nitrogen Atoms of Quinoline and Imidazole Rings

The most probable coordination mode for this compound is as a bidentate N,N'-donor ligand. This involves the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the imidazole ring, forming a stable five-membered chelate ring with a metal center. This mode of coordination is well-established for similar ligands containing both quinoline and imidazole moieties. researchgate.net

The nitrogen atom of the quinoline ring is a well-known coordination site for a wide range of metal ions. However, the presence of the electron-withdrawing nitro group at the 8-position is expected to reduce the electron density on the quinoline ring system, thereby decreasing the basicity of the quinoline nitrogen. nih.gov This could potentially weaken its coordination to metal ions compared to unsubstituted 2-(1H-imidazol-1-yl)quinoline.

The imidazole ring offers two potential nitrogen donor atoms. The N3 atom of the imidazole ring is generally considered the primary coordination site in such ligands, as it is a stronger Lewis base. The coordination of the imidazole nitrogen is a common feature in a vast number of metal complexes, including biologically important systems. rsc.org

Oxygen Atoms of the Nitro Group (if applicable)

The nitro group is a versatile functional group that can also participate in coordination to a metal ion through one or both of its oxygen atoms. While less common than coordination through the heterocyclic nitrogen atoms, the involvement of the nitro group's oxygen atoms in bonding cannot be discounted, especially with hard metal ions. researchgate.net The interaction between a metal ion and the oxygen atoms of a nitro group can range from a full covalent bond to a weaker, noncovalent interaction known as semicoordination. rsc.org

Coordination of the nitro group could lead to the formation of a six-membered chelate ring if the ligand binds in a bidentate fashion through the quinoline nitrogen and one of the nitro-group oxygens. However, the formation of a five-membered chelate ring with the imidazole nitrogen is generally more favored entropically.

Ambidentate Coordination Modes

The presence of multiple potential donor sites raises the possibility of ambidentate coordination. This compound could potentially act as a bridging ligand, coordinating to two different metal centers. For instance, it could bind one metal ion via the quinoline and imidazole nitrogens in a chelating fashion, while simultaneously coordinating to another metal ion through the oxygen atoms of the nitro group.

Furthermore, the nitro group itself is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (nitro isomer) or one of the oxygen atoms (nitrito isomer). wikipedia.org While nitro complexes are generally more stable, the formation of a nitrito isomer is a possibility that could be influenced by factors such as the nature of the metal ion, the solvent, and the reaction temperature.

Synthesis and Characterization of Transition and Main Group Metal Complexes